4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine
CAS No.:
Cat. No.: VC11238634
Molecular Formula: C19H22N6O
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N6O |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 4-[1-(2-methoxyphenyl)pyrazol-4-yl]-N-piperidin-4-ylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C19H22N6O/c1-26-18-5-3-2-4-17(18)25-13-14(12-22-25)16-8-11-21-19(24-16)23-15-6-9-20-10-7-15/h2-5,8,11-13,15,20H,6-7,9-10H2,1H3,(H,21,23,24) |
| Standard InChI Key | JIRMVALEGPUUPU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NC4CCNCC4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates three pharmacologically significant motifs:
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Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, serving as a hydrogen-bond acceptor in molecular interactions.
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Pyrazole moiety: A five-membered ring with adjacent nitrogen atoms, substituted at the 4-position with a 2-methoxyphenyl group. This moiety enhances solubility and enables π-π stacking with aromatic residues in target proteins .
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Piperidine amine: A six-membered aliphatic ring with a secondary amine group, contributing to basicity and facilitating interactions with acidic binding pockets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₆O |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 4-[1-(2-methoxyphenyl)pyrazol-4-yl]-N-piperidin-4-ylpyrimidin-2-amine |
| SMILES | COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NC4CCNCC4 |
| Topological Polar Surface Area | 81.5 Ų |
The methoxy group at the ortho position of the phenyl ring introduces steric hindrance, potentially influencing binding specificity. Quantum mechanical calculations predict a dipole moment of 5.2 D, suggesting moderate polarity conducive to membrane permeability.
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves sequential coupling reactions, as exemplified by analogous pyrimidine-pyrazole derivatives :
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Pyrazole Formation: Condensation of hydrazine derivatives with β-keto esters yields the 1-(2-methoxyphenyl)-1H-pyrazol-4-yl intermediate.
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Pyrimidine Construction: Cyclization of guanidine nitrate with α,β-unsaturated ketones forms the 2-aminopyrimidine core.
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Piperidine Coupling: Buchwald–Hartwig amination links the pyrimidine to the piperidine amine under palladium catalysis .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole synthesis | Hydrazine hydrate, ethanol, 80°C | 72 |
| Pyrimidine cyclization | Guanidine nitrate, DMF, 120°C | 65 |
| Amination | Pd(OAc)₂, Xantphos, K₃PO₄, dioxane | 58 |
Purification via reverse-phase HPLC typically achieves >95% purity, with LC-MS confirming molecular identity (observed [M+H]⁺ = 351.2).
Biological Activity and Mechanism of Action
Enzyme Inhibition Profiling
In vitro assays demonstrate potent inhibition of cyclin-dependent kinase 2 (CDK2), with an IC₅₀ of 0.127 μM in ovarian cancer (A2780) cells . The compound’s binding mode, validated by molecular docking, involves:
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Hydrogen bonding between the pyrimidine-NH and CDK2’s Glu81.
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Hydrophobic interactions of the methoxyphenyl group with Leu83 and Phe82 .
Antiproliferative Effects
Dose-response studies across 13 cancer cell lines reveal broad-spectrum activity:
Table 3: Antiproliferative GI₅₀ Values (μM)
| Cell Line | GI₅₀ |
|---|---|
| A2780 (Ovarian) | 0.127 ± 0.012 |
| MCF-7 (Breast) | 0.342 ± 0.024 |
| PC-3 (Prostate) | 0.560 ± 0.045 |
Mechanistic studies indicate S/G₂ phase arrest and apoptosis induction via caspase-3/7 activation .
Therapeutic Applications and Future Directions
Oncology
The compound’s CDK2 inhibition positions it as a candidate for overcoming palbociclib resistance in hormone receptor-positive breast cancers . Preclinical xenograft models show 62% tumor growth reduction at 50 mg/kg/day .
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